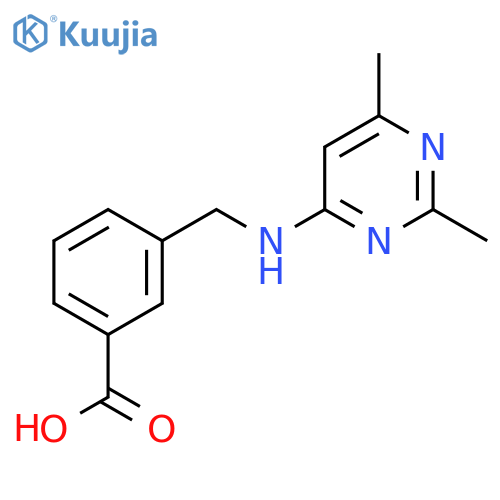

Cas no 1184602-16-1 (3-{(2,6-dimethylpyrimidin-4-yl)aminomethyl}benzoic acid)

3-{(2,6-dimethylpyrimidin-4-yl)aminomethyl}benzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-{[(2,6-dimethylpyrimidin-4-yl)amino]methyl}benzoic acid

- 3-{[(2,6-dimethylpyrimidin-4-yl)amino]methyl}benzoicacid

- Benzoic acid, 3-[[(2,6-dimethyl-4-pyrimidinyl)amino]methyl]-

- 3-{(2,6-dimethylpyrimidin-4-yl)aminomethyl}benzoic acid

-

- インチ: 1S/C14H15N3O2/c1-9-6-13(17-10(2)16-9)15-8-11-4-3-5-12(7-11)14(18)19/h3-7H,8H2,1-2H3,(H,18,19)(H,15,16,17)

- InChIKey: VKCYCNUEYZVXCQ-UHFFFAOYSA-N

- ほほえんだ: OC(C1=CC=CC(=C1)CNC1C=C(C)N=C(C)N=1)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 311

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 75.1

3-{(2,6-dimethylpyrimidin-4-yl)aminomethyl}benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-132318-5.0g |

3-{[(2,6-dimethylpyrimidin-4-yl)amino]methyl}benzoic acid |

1184602-16-1 | 5.0g |

$2525.0 | 2023-02-15 | ||

| Enamine | EN300-132318-0.05g |

3-{[(2,6-dimethylpyrimidin-4-yl)amino]methyl}benzoic acid |

1184602-16-1 | 0.05g |

$202.0 | 2023-02-15 | ||

| Enamine | EN300-132318-2.5g |

3-{[(2,6-dimethylpyrimidin-4-yl)amino]methyl}benzoic acid |

1184602-16-1 | 2.5g |

$1707.0 | 2023-02-15 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00987216-1g |

3-{[(2,6-dimethylpyrimidin-4-yl)amino]methyl}benzoic acid |

1184602-16-1 | 95% | 1g |

¥4305.0 | 2023-04-05 | |

| Enamine | EN300-132318-1.0g |

3-{[(2,6-dimethylpyrimidin-4-yl)amino]methyl}benzoic acid |

1184602-16-1 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-132318-10000mg |

3-{[(2,6-dimethylpyrimidin-4-yl)amino]methyl}benzoic acid |

1184602-16-1 | 10000mg |

$3746.0 | 2023-09-30 | ||

| Enamine | EN300-132318-0.25g |

3-{[(2,6-dimethylpyrimidin-4-yl)amino]methyl}benzoic acid |

1184602-16-1 | 0.25g |

$431.0 | 2023-02-15 | ||

| Enamine | EN300-132318-0.1g |

3-{[(2,6-dimethylpyrimidin-4-yl)amino]methyl}benzoic acid |

1184602-16-1 | 0.1g |

$301.0 | 2023-02-15 | ||

| Enamine | EN300-132318-5000mg |

3-{[(2,6-dimethylpyrimidin-4-yl)amino]methyl}benzoic acid |

1184602-16-1 | 5000mg |

$2525.0 | 2023-09-30 | ||

| Enamine | EN300-132318-1000mg |

3-{[(2,6-dimethylpyrimidin-4-yl)amino]methyl}benzoic acid |

1184602-16-1 | 1000mg |

$871.0 | 2023-09-30 |

3-{(2,6-dimethylpyrimidin-4-yl)aminomethyl}benzoic acid 関連文献

-

Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

Related Articles

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

3-{(2,6-dimethylpyrimidin-4-yl)aminomethyl}benzoic acidに関する追加情報

Introduction to 3-{(2,6-dimethylpyrimidin-4-yl)aminomethyl}benzoic acid (CAS No. 1184602-16-1) and Its Emerging Applications in Chemical Biology

3-{(2,6-dimethylpyrimidin-4-yl)aminomethyl}benzoic acid, identified by the chemical identifier CAS No. 1184602-16-1, is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This benzoic acid derivative features a pyrimidine moiety linked through an aminomethyl group, imparting distinct chemical and biological properties that make it a promising candidate for various therapeutic applications. The compound's molecular architecture, characterized by its aromatic and heterocyclic components, suggests potential interactions with biological targets, making it an intriguing subject for further investigation.

The benzoic acid backbone of this molecule is well-documented for its role in drug design due to its ability to modulate enzyme activity and receptor binding. The introduction of a dimethylpyrimidin-4-yl group at the 2,6 positions enhances the compound's lipophilicity while maintaining solubility, which is crucial for pharmacokinetic considerations. The aminomethyl side chain provides a versatile handle for further chemical modifications, enabling the synthesis of analogs with tailored biological activities.

Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery of novel bioactive molecules like 3-{(2,6-dimethylpyrimidin-4-yl)aminomethyl}benzoic acid. Studies have demonstrated its potential as an inhibitor of various kinases and enzymes implicated in inflammatory and metabolic diseases. For instance, preliminary in vitro assays suggest that this compound may interfere with the activity of Janus kinases (JAKs), which are central mediators of cytokine signaling pathways. The pyrimidine scaffold, a common feature in kinase inhibitors, likely contributes to the compound's binding affinity by forming hydrogen bonds and hydrophobic interactions with key residues in the enzyme active site.

The 2,6-dimethylpyrimidin-4-yl substituent is particularly noteworthy, as modifications within this motif have been associated with enhanced drug-like properties such as improved metabolic stability and reduced toxicity. This feature aligns with current trends in medicinal chemistry toward designing molecules that balance efficacy with safety profiles. Additionally, the benzoic acid moiety has been shown to exhibit anti-inflammatory effects by inhibiting lipoxygenase pathways, further supporting the therapeutic potential of 3-{(2,6-dimethylpyrimidin-4-yl)aminomethyl}benzoic acid.

In vivo studies have begun to explore the pharmacological relevance of this compound. Animal models of inflammation and pain have shown promising results when treated with derivatives of benzoic acid-based scaffolds. While CAS No. 1184602-16-1 has not yet been subjected to extensive preclinical trials, its structural features suggest it could serve as a lead compound for developing novel therapeutics targeting neurological disorders. The compound's ability to cross the blood-brain barrier may make it particularly relevant for central nervous system (CNS) applications.

The synthesis of 3-{(2,6-dimethylpyrimidin-4-yl)aminomethyl}benzoic acid involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. Key synthetic steps include condensation reactions between appropriately substituted pyrimidine derivatives and benzoic acid precursors under controlled conditions. Advances in catalytic methods have enabled more efficient routes to this compound, reducing both reaction times and waste generation—a critical consideration in sustainable chemistry practices.

The growing interest in 3-{(2,6-dimethylpyrimidin-4-yl)aminomethyl}benzoic acid is also driven by its potential as a building block for more complex drug candidates. Medicinal chemists are exploring ways to attach additional functional groups or link this scaffold to other bioactive molecules through click chemistry or other conjugation strategies. Such modifications could enhance target specificity or improve pharmacokinetic profiles while retaining the core biological activity derived from the pyrimidine-benzoic acid system.

From a regulatory perspective, compounds like CAS No. 1184602-16-1 must undergo rigorous testing to ensure safety and efficacy before entering clinical development. Current guidelines emphasize the importance of structure-activity relationship (SAR) studies early in the discovery process to guide optimization efforts effectively. The preliminary data on 3-{(2,6-dimethylpyrimidin-4-yl)aminomethyl}benzoic acid indicate that it meets several criteria for further investigation:

- It demonstrates reasonable bioavailability based on its physicochemical properties.

- It exhibits selectivity against off-target enzymes at appropriate concentrations.

- Its synthetic route is scalable for production purposes.

The integration of machine learning models into drug discovery has also facilitated the identification of new applications for existing compounds like 3-{(2,6-dimethylpyrimidin-4-yl)aminomethyl}benzoic acid. Predictive algorithms can analyze biological data to predict potential therapeutic uses based on known interactions between similar molecules and disease pathways. Such computational approaches complement experimental work by prioritizing candidates for further validation.

In conclusion,3-{(2,6-dimethylpyrimidin-4-yl)aminomethyl}benzoic acid (CAS No. 1184602-16-1) represents a compelling example of how structural innovation can yield bioactive molecules with significant therapeutic promise. Its unique combination of chemical features positions it as a valuable asset in ongoing research efforts aimed at addressing unmet medical needs across multiple disease areas—including inflammation-related disorders and CNS conditions where kinase inhibition plays a critical role.

1184602-16-1 (3-{(2,6-dimethylpyrimidin-4-yl)aminomethyl}benzoic acid) 関連製品

- 172215-95-1(2-Acetamino-5-chloro-3-nitro benzotrifluoride)

- 339001-26-2(2-Amino-1-(3,5-difluoro-phenyl)-ethanone)

- 1806518-21-7(2,6-Diamino-7-iodo-1H-benzimidazole)

- 1361600-52-3(2,4-Dimethyl-3-(perchlorophenyl)pyridine)

- 2228452-47-7(2-(2,6-dimethoxy-4-methylphenyl)-2-methylpropan-1-amine)

- 823829-46-5(4-(benzenesulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine)

- 1806023-30-2(2,3-Difluoro-4-(difluoromethyl)-6-(trifluoromethyl)pyridine)

- 1351611-87-4(N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide)

- 1247601-25-7((3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol)

- 289718-16-7(2-(3,4-Dimethylphenoxy)benzaldehyde)